molecular formula C17H16N2S B1239329 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 1628-58-6

2-(P-Dimethylaminostyryl)benzothiazole

Cat. No. B1239329
CAS RN: 1628-58-6
M. Wt: 280.4 g/mol
InChI Key: MVMOMSLTZMMLJR-FMIVXFBMSA-N
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Description

2-(P-Dimethylaminostyryl)benzothiazole is a chemical compound with the molecular formula C17H16N2S . It has an average mass of 280.387 Da and a monoisotopic mass of 280.103424 Da .


Synthesis Analysis

The synthesis of benzothiazoles, including 2-(P-Dimethylaminostyryl)benzothiazole, has been explored in various studies . A common method involves the reaction of 2-aminothiophenols with different reagents. For instance, one study reported a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another study described a simple, green, and efficient method using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of 2-(P-Dimethylaminostyryl)benzothiazole consists of a benzothiazole ring attached to a styryl group with a dimethylamino substituent . The exact stereochemistry and conformation of the molecule can be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(P-Dimethylaminostyryl)benzothiazole include its molecular formula (C17H16N2S), average mass (280.387 Da), and monoisotopic mass (280.103424 Da) .

Scientific Research Applications

Fluorescent Probes in Polymerization Monitoring

2-(P-Dimethylaminostyryl)benzothiazole (DMASBT) has been studied for its potential as a fluorescent probe in the monitoring of polymerization processes. Kabatc et al. (2006) investigated the absorption and fluorescence spectra of DMASBT in various solvents, demonstrating its utility in the observation of polymerization kinetics for materials like methyl methacrylate (MMA) and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol triacrylate (TMPTA) (Kabatc, J., Jȩdrzejewska, B., Bajorek, A., & Pa̧czkowski, J., 2006).

Spectroscopic Studies and Solvatochromic Behavior

DMASBT's solvatochromic behavior, particularly in its excited state, has been a subject of research. Fayed and Ali (2003) explored its absorption and fluorescence spectra in different solvents and acid concentrations, noting its highly solvatochromic intramolecular charge transfer (ICT) emission (Fayed, T. & Ali, S., 2003).

Application in Dye Studies

The compound has also been of interest in dye studies, where its conformational aspects are examined. Das and Patnaik (1985) performed computations on DMASBT as part of a series of p-dimethylaminostyryl dyes, offering insights into their stable conformations (Das, S. & Patnaik, L. N., 1985).

Development of Styrylcyanine Dyes

DMASBT has been used in the synthesis of styrylcyanine dyes. Kovalska et al. (2005) synthesized a series of these dyes and analyzed their spectral-luminescent properties in different contexts, including in the presence of nucleic acids and proteins (Kovalska, V., Kryvorotenko, D. V., Balanda, A., Losytskyy, M., Tokar, V., & Yarmoluk, S., 2005).

Adsorption Studies

Elsherbiny and Fayed (2010) conducted an adsorption study of DMASBT onto Na-montmorillonite, finding that the adsorption is of a chemical nature. Their findings offer insights into the interactions of such compounds with clay minerals (Elsherbiny, A. & Fayed, T., 2010).

Chemotherapeutic Potential

The broader family of benzothiazoles, which includes DMASBT, has shown potential in chemotherapeutics. Elgemeie et al. (2020) reviewed the synthesis, metal complexes, and biological evaluation of benzothiazole derivatives, highlighting their significance in the development of new drugs (Elgemeie, G., Azzam, R. A., & Osman, R. R., 2020).

Photoinitiated Polymerization

DMASBT has been used in studies related to photoinitiated polymerization. Kabatc and Celmer (2009) synthesized a series of hemicyanine dyes, including DMASBT-based ones, for this purpose, providing insights into the photoredox pairs' behavior in polymerization processes (Kabatc, J. & Celmer, A., 2009).

properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMSLTZMMLJR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(P-Dimethylaminostyryl)benzothiazole

CAS RN

1628-58-6, 144528-14-3
Record name 2-(p-Dimethylaminostyryl)benzothiazole
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Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
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Record name 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline
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Record name trans-2-[4-(Dimethylamino)styryl]benzothiazole
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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